molecular formula C8H18Cl2N2O B1432974 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1956331-86-4

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B1432974
CAS No.: 1956331-86-4
M. Wt: 229.14 g/mol
InChI Key: DRCFFILZGMKHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1439897-97-8) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its unique diazaspiro architecture provides a versatile and three-dimensional framework for the design and synthesis of novel bioactive molecules. Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold have demonstrated promising biological activities in scientific research, showing potential for the treatment of various disorders. These compounds could be used for the treatment of obesity, pain, as well as various immune system, cell signaling, cardiovascular, and psychotic disorders . For instance, alkyl and aryl derivatives of this core structure have been patented for their multimodal activity against pain . Furthermore, recent research on similar scaffolds, such as 1-oxa-9-azaspiro[5.5]undecane, has identified high antituberculosis activity, underscoring the therapeutic potential of this chemical class . As a building block, this dihydrochloride salt offers improved handling and solubility properties. The compound is characterized by the molecular formula C8H18Cl2N2O and a molecular weight of 229.147 g/mol . It is recommended to be stored dry and in cool conditions, typically at 2-8°C, to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;;/h9-10H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCFFILZGMKHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves constructing the spirocyclic core through cyclization reactions involving nitrogen and oxygen heteroatoms. The process often starts from suitable amino alcohol or diamine precursors, followed by ring closure under controlled conditions.

  • The compound is isolated as a dihydrochloride salt, which enhances its stability and solubility for further applications.
  • Multi-step organic reactions are employed, including acylation, cyclization, and purification steps to yield the final product with high purity.

Representative Detailed Synthesis Example

A closely related synthetic route for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in medicinal chemistry literature, which can be adapted for the dihydrochloride salt preparation:

Step Description Conditions Yield/Notes
1 Acylation of amino precursor with chloropropionyl chloride Biphasic system with potassium carbonate base, ethyl acetate-water Formation of acyl derivative
2 Cyclization via intramolecular nucleophilic substitution Reaction at low temperature (-78 °C to -30 °C) in THF with potassium tert-butoxide Formation of spirocyclic core
3 Work-up and extraction Extraction with ethyl acetate, washing with brine and drying over MgSO4 Purification step
4 Flash chromatography purification Silica gel, DCM/MeOH gradient Final isolation of pure compound
5 Chiral preparative HPLC (if enantiomerically pure product needed) Chiralpak IA column, ambient temperature, n-heptane/IPA eluent Enantiomeric excess >97%

This method yielded 1-oxa-4,9-diazaspiro[5.5]undecane derivatives with purity up to 100% and good recovery yields (~77-84%) in solid form, suitable for further conversion to dihydrochloride salt if needed.

Conversion to Dihydrochloride Salt

  • The free base form of 1-oxa-4,9-diazaspiro[5.5]undecane is treated with hydrochloric acid to form the dihydrochloride salt.
  • This salt form improves the compound’s physicochemical properties, such as solubility and stability, making it suitable for industrial and research applications.
  • The dihydrochloride salt is typically isolated by precipitation or crystallization from appropriate solvents.

Industrial Preparation Notes

According to industrial chemical suppliers, the preparation of this compound involves:

  • Multi-step organic synthesis with purification steps to ensure high purity.
  • The molecular formula is C8H18Cl2N2O, with a molecular weight of 229.14 g/mol.
  • The compound is primarily used in research settings, and specific industrial synthesis protocols are proprietary but generally follow the principles of spirocycle formation and salt conversion.

Preparation for Biological Studies and Formulations

For in vivo and biological studies, formulations of the dihydrochloride salt are prepared by dissolving the compound in solvents such as DMSO, PEG300, Tween 80, and water or corn oil, ensuring clear solutions at each step. This preparation method is crucial for maintaining compound stability and bioavailability during experiments.

Preparation Step Solvent Addition Order Notes
1 Dissolve compound in DMSO (master stock) Ensure complete dissolution
2 Add PEG300, mix and clarify Co-solvent for solubility
3 Add Tween 80, mix and clarify Surfactant to stabilize solution
4 Add water or corn oil, mix and clarify Final dilution for in vivo use

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Amino alcohols or diamines, chloropropionyl chloride
Key reagents Potassium tert-butoxide, potassium carbonate, solvents (THF, ethyl acetate)
Reaction conditions Low temperature (-78 °C to 50 °C), inert atmosphere (N2)
Purification methods Extraction, drying (MgSO4), flash chromatography, chiral HPLC
Final form Dihydrochloride salt, solid
Molecular formula C8H18Cl2N2O
Molecular weight 229.14 g/mol
Purity Up to 100% (HPLC-MS confirmed)
Yield 77-84% (typical for spirocyclic intermediate)

Chemical Reactions Analysis

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has been studied for its dual activity as a sigma-1 receptor antagonist and a μ-opioid receptor agonist. This dual action provides a balanced pharmacological profile that may enhance analgesic effects while minimizing the adverse side effects typically associated with opioid medications. Research indicates that this compound can improve the efficacy of classical opioids and reduce their side effects, making it a promising candidate for pain management therapies.

Neuroprotection
The interaction with sigma-1 receptors is also significant for neuroprotection, suggesting potential applications in treating neurodegenerative diseases. By modulating calcium signaling and protein folding processes, this compound may offer protective benefits in neurological contexts.

Antimicrobial and Anticancer Properties
Beyond its analgesic effects, this compound has been explored for its antimicrobial and anticancer properties. Studies have shown that related compounds exhibit significant activity against various cancer cell lines and pathogens, indicating a broad spectrum of biological activities.

Weight Management and Cardiovascular Health
Research has suggested that diazaspiro compounds can influence metabolic pathways related to obesity management. Additionally, there are indications of cardiovascular benefits through the inhibition of soluble epoxide hydrolase (sEH), which may be relevant in chronic kidney disease models.

Industrial Applications

The unique structural properties of this compound make it a valuable scaffold for the development of new chemical entities with diverse biological activities. Its potential as a pharmaceutical intermediate positions it well for industrial-scale synthesis and drug development efforts .

Case Studies

One notable study demonstrated the effectiveness of derivatives of this compound as soluble epoxide hydrolase inhibitors. In animal models, a specific derivative showed significant bioavailability and efficacy in lowering serum creatinine levels when administered orally at a dosage of 30 mg/kg, highlighting its potential in treating kidney-related conditions.

Table of Biological Activities

ActivityDescription
Analgesic EffectEnhances opioid analgesia; reduces side effects associated with opioids
Interaction with Sigma-1 ReceptorModulates neuroprotective pathways; potential role in pain management
Interaction with μ-Opioid ReceptorProvides pain relief through traditional opioid pathways
Obesity Treatment PotentialMay influence metabolic signaling pathways related to weight management
Cardiovascular BenefitsInhibits soluble epoxide hydrolase; potential application in chronic kidney disease

Mechanism of Action

The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with sigma-1 receptors and μ-opioid receptors. As a sigma-1 receptor antagonist, it modulates the activity of these receptors, which are involved in various cellular processes, including calcium signaling and protein folding. As a μ-opioid receptor agonist, it activates these receptors, leading to analgesic effects. The dual activity of this compound provides a balanced profile, potentially offering effective pain relief with fewer side effects .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Outcomes

The table below summarizes critical structural variations and their impact on biological activity among spiro compounds:

Compound Name Structural Features Key Targets Affinity/Activity (nM) Selectivity/Safety Notes Reference
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride (Compound 15) - 4-position: ortho-halogen/CF₃ substituents
- 9-position: pyridyl groups
MOR, σ1R MOR: Ki = 8.2
σ1R: Ki = 12.4
No hERG inhibition; ED₅₀ = 15 mg/kg (in vivo)
Compound 16 - 4-position: ethyl group
- 2-position: spirocyclopropyl
MOR, σ1R, α1AR MOR: Ki = 18.3
σ1R: Ki = 25.7
Improved α1AR/hERG profile; BBB+
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione - Smaller spiro ring (4.5 position)
- Aryl substituents
Not specified N/A Lower metabolic stability
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride - Methyl group at 1-position Undisclosed N/A Reduced lipophilicity (logP ~1.8)
9-(5-Ethyl-thiadiazol-2-yl)-4-(pyridine-2-carbonyl) derivative - Thiadiazole and pyridine substituents Undisclosed LogP = 1.35; PSA = 71 Ų High heterocyclic diversity

Key Findings

Ethyl/alkyl groups: Reduce lipophilicity, improving α1AR/hERG selectivity (e.g., Compound 16) . Pyridyl at 9-position: Optimize σ1R antagonism while maintaining MOR agonism .

Spiro Ring Size :

  • Smaller spiro systems (e.g., 6,9-diazaspiro[4.5]decane) exhibit lower metabolic stability compared to the 5.5 system .

Dual-Target vs. Single-Target Activity :

  • 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives achieve balanced MOR/σ1R activity, whereas triazaspiro[5.5]undecane analogs (e.g., ESTEVE Pharmaceuticals' candidates) target chemokine receptors .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : Alkyl substituents (e.g., ethyl in Compound 16) reduce logP, enhancing safety profiles. Halogenated analogs (logP ~3.0) risk off-target binding .
  • BBB Permeability : Rigid spiro systems in 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives improve CNS penetration vs. flexible analogs like 6-Aryl-6,9-diazaspiro[4.5]decane .
  • Synthetic Accessibility : Ethylenediamine-mediated cyclization () is a common route for spiro compounds but yields vary with substituent complexity.

Clinical and Preclinical Advancements

  • Compound 16 : Advanced to Phase 1 trials for neuropathic pain due to superior BBB penetration and absence of cytotoxicity in HepG2 cells .

Biological Activity

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a compound notable for its unique spirocyclic structure and significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₈Cl₂N₂O, featuring a spiro linkage between an oxazolidine and a diazaspirodecane ring system. This structural configuration contributes to its interaction with various biological targets, particularly sigma-1 receptors and μ-opioid receptors.

This compound exhibits a dual mechanism of action:

  • Sigma-1 Receptor Antagonism : It modulates calcium signaling and protein folding, influencing cellular processes critical for neuroprotection and pain modulation.
  • μ-Opioid Receptor Agonism : Activation of these receptors results in analgesic effects, potentially providing pain relief with fewer side effects compared to traditional opioids .

Analgesic Properties

Research indicates that this compound can serve as a dual ligand for sigma-1 and μ-opioid receptors, suggesting its potential as an analgesic agent. Studies have shown that at equianalgesic doses, it produces less constipation than conventional opioids like oxycodone, highlighting its favorable side effect profile .

Other Therapeutic Applications

This compound has been studied for various therapeutic applications:

  • Chronic Pain Management : Its dual receptor activity may enhance pain relief while mitigating opioid-related adverse effects.
  • Neuroprotection : By antagonizing sigma-1 receptors, it may protect against neurodegenerative conditions by stabilizing cellular functions and reducing excitotoxicity .
  • Obesity Treatment : Some derivatives have shown potential in inhibiting pathways related to obesity, such as blocking neuropeptide Y and inhibiting acetyl CoA carboxylase .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneSimilar spirocyclic structurePotential for varied biological activity due to aryl substituents
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecaneContains chlorobenzyl groupActivity against dengue virus type 2
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecaneProtected amine groupIntermediate in the synthesis of other compounds

This table illustrates the versatility of the spirocyclic framework while highlighting how modifications can lead to distinct pharmacological profiles.

In Vivo Studies

In animal models, the compound demonstrated significant analgesic effects with reduced side effects compared to traditional opioids. For instance, studies have reported effective pain relief without the high incidence of constipation typically associated with opioid use .

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives of 1-Oxa-4,9-diazaspiro[5.5]undecane exhibit favorable absorption profiles and bioavailability. For example, one study reported an area under the curve (AUC) value of 332 ng·h/ml in rats, indicating effective systemic exposure following oral administration .

Q & A

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterRange TestedImpact on Yield/PurityStatistical Method Used
Temperature50–120°CHigh (p < 0.01)Central Composite Design
Solvent polarityTHF to DMFModerate (p < 0.05)Factorial Design
Catalyst loading1–5 mol%Significant (p < 0.01)Response Surface Method

Basic Question: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves spirocyclic conformation and proton environments. For diastereomeric purity, 2D NOESY or COSY can confirm spatial arrangements .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects chloride counterion adducts.
  • X-ray Diffraction (XRD): Resolves crystal structure and confirms stereochemistry, critical for structure-activity studies .
  • Thermogravimetric Analysis (TGA): Assesses hygroscopicity and thermal stability, which are vital for storage protocols .

Advanced Question: How can computational modeling elucidate the reaction mechanisms involving this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can map reaction coordinates, identifying transition states and energy barriers for ring-opening or functionalization steps . For example:

Reaction Path Search: Locate minima and saddle points on potential energy surfaces to predict feasible pathways.

Solvent Effects: Use implicit solvent models (e.g., PCM) to simulate polarity impacts on reaction kinetics.

Non-Covalent Interactions: AIM or NCI analyses reveal stabilizing interactions (e.g., hydrogen bonds) in the spirocyclic framework .

Q. Table 2: Computational Workflow for Mechanistic Studies

StepTool/SoftwareOutput Metrics
Geometry OptimizationGaussian, ORCAEnergy-minimized structures
Transition State SearchQ-Chem, NWChemActivation energies
Solvent ModelingCOSMO-RSSolvation free energies

Advanced Question: How should researchers resolve contradictions in spectral data for this compound?

Methodological Answer:
Contradictions often arise from impurities, solvent artifacts, or conformational flexibility. Mitigation strategies include:

  • Cross-Validation: Compare NMR data with XRD-confirmed structures to rule out stereochemical misassignments .
  • Dynamic NMR (DNMR): Detect slow conformational exchanges that may obscure splitting patterns .
  • Batch Consistency Checks: Use HPLC-MS to trace impurities across synthesis batches and correlate with spectral anomalies .

Basic Question: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:
Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life under varying conditions .

Advanced Question: How can researchers study the compound’s interactions with biological targets using in silico methods?

Methodological Answer:
Molecular Docking (AutoDock Vina, Glide) predicts binding modes to receptors, while Molecular Dynamics (MD) Simulations (GROMACS, AMBER) assess complex stability over time. Key steps:

Target Preparation: Remove crystallographic water molecules and add missing residues.

Binding Free Energy Calculations: Use MM-PBSA/GBSA to quantify affinity .

Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bond donors in the diazaspiro core) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

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